Cefotiam

Overview

Description

Cefotiam is a parenteral third-generation cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. As a beta-lactam antibiotic, its bactericidal activity results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins . It was patented in 1973 and approved for medical use in 1981 .

Mechanism of Action

Target of Action

Cefotiam, a third-generation beta-lactam cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis. Specifically, this compound has been found to induce Penicillin-binding protein 1A in Clostridium perfringens .

Mode of Action

This compound’s mode of action involves inhibiting bacterial cell wall biosynthesis through its affinity for PBPs . The bactericidal activity of this compound results from the inhibition of the final cross-linking stage of peptidoglycan production, which is essential for maintaining the structural integrity of the bacterial cell wall .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting PBPs, this compound prevents the final cross-linking of the peptidoglycan layer, disrupting the cell wall structure and leading to bacterial cell death . .

Pharmacokinetics

This compound exhibits interesting pharmacokinetic properties. It is rapidly absorbed following intramuscular injection, with a bioavailability of 60% . The drug is mostly eliminated in an unchanged form in urine, with approximately 50 to 70% of the dose recovered during the 12 hours following administration . The half-life of this compound is approximately 1 hour . It’s important to note that severe renal failure, with creatinine clearance < 5 ml/min, significantly alters the elimination half-life .

Result of Action

The primary result of this compound’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacteria to become structurally compromised, leading to cell lysis and death . This makes this compound effective against a broad spectrum of Gram-positive and Gram-negative bacteria .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of other drugs or substances in the body can affect the efficacy and stability of this compound . Additionally, the release of this compound into the environment, such as through wastewater from drug manufacturing, can lead to the development of antibiotic-resistant microbes . Therefore, proper management and disposal of this compound are crucial to prevent environmental contamination and the spread of antibiotic resistance.

Biochemical Analysis

Biochemical Properties

Cefotiam plays a crucial role in biochemical reactions by targeting and inhibiting penicillin-binding proteins (PBPs) involved in the synthesis of bacterial cell walls. These PBPs are essential enzymes that catalyze the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to these proteins, this compound disrupts the cross-linking of peptidoglycan chains, leading to weakened cell walls and ultimately causing bacterial cell lysis .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, this compound inhibits cell wall synthesis, leading to cell lysis and death. This disruption in cell wall integrity affects cellular metabolism and gene expression, as the bacteria can no longer maintain their structural integrity. Additionally, this compound’s action on PBPs interferes with cell signaling pathways that are crucial for bacterial growth and division .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to penicillin-binding proteins (PBPs) on the bacterial cell membrane. By binding to these proteins, this compound inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan chains in the bacterial cell wall. This inhibition prevents the formation of a stable cell wall, leading to bacterial cell death. This compound’s high affinity for PBPs makes it effective against a broad range of bacteria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known for its stability against hepatic metabolism, which contributes to its prolonged activity. It has a relatively short half-life of approximately one hour, necessitating frequent dosing to maintain therapeutic levels. Over time, this compound can degrade, and its efficacy may diminish. Long-term studies have shown that this compound maintains its antibacterial activity in vitro, but its stability and degradation in vivo can vary depending on the specific conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects. At higher doses, this compound can cause toxicity, including nausea, vomiting, and convulsions. Studies in animal models have shown that this compound’s efficacy is dose-dependent, with higher doses leading to more pronounced antibacterial effects but also increasing the risk of adverse reactions .

Metabolic Pathways

This compound is primarily eliminated through renal excretion, with a significant portion of the drug excreted unchanged in the urine. It exhibits stability against hepatic metabolism, which contributes to its prolonged activity in the body. The metabolic pathways of this compound involve minimal biotransformation, and its elimination is largely dependent on renal function. This characteristic makes this compound suitable for patients with hepatic impairment but necessitates dose adjustments in patients with renal impairment .

Transport and Distribution

This compound is rapidly absorbed following intramuscular injection, with a bioavailability of approximately 60%. It exhibits moderate protein binding (40%) and is distributed widely in body tissues and fluids. High concentrations of this compound are observed in tissues such as the kidney, heart, and prostate, as well as in fluids like bile and ascitic fluid. The distribution of this compound is influenced by its solubility and stability, allowing it to reach therapeutic levels in various compartments .

Subcellular Localization

This compound’s subcellular localization is primarily within the bacterial cell wall, where it exerts its bactericidal effects. By targeting penicillin-binding proteins on the bacterial cell membrane, this compound disrupts the synthesis of peptidoglycan, leading to cell wall weakening and bacterial cell death. This specific localization is crucial for this compound’s effectiveness as an antibiotic, as it ensures that the drug reaches its target site of action within the bacterial cell .

Preparation Methods

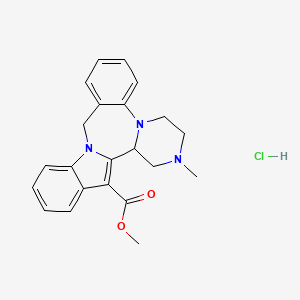

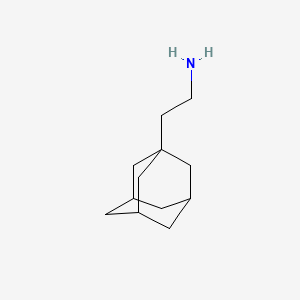

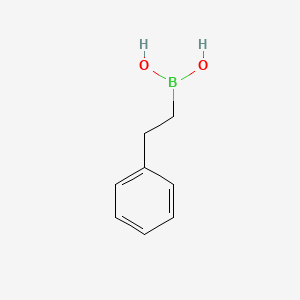

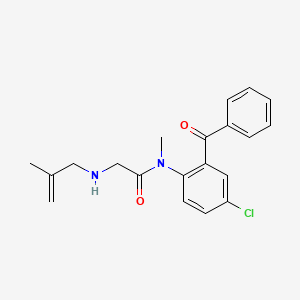

Synthetic Routes and Reaction Conditions: Cefotiam is synthesized through a multi-step process involving the condensation of formamido thiazole acetic acid with dithio-bisbenzothiazole in the presence of a base and an organic solvent . The reaction is catalyzed and stirred under controlled conditions to yield this compound hydrochloride .

Industrial Production Methods: In industrial settings, this compound hydrochloride is prepared using dimethyl carbonate as a solvent. The process involves condensation reactions under specific conditions to ensure high yield and purity . The final product is crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Cefotiam undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.

Substitution: Substitution reactions, particularly at the thiazole ring, can lead to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives with altered antimicrobial properties .

Scientific Research Applications

Cefotiam has diverse applications in scientific research:

Chemistry: Used as a model compound for studying beta-lactam antibiotics and their chemical properties.

Biology: Employed in microbiological studies to investigate bacterial resistance mechanisms.

Medicine: Widely used in clinical settings to treat severe bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections

Industry: Utilized in the development of new antimicrobial agents and pharmaceutical formulations.

Comparison with Similar Compounds

Cefoperazone: Another third-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.

Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity against Gram-negative bacteria.

Cefazolin: A first-generation cephalosporin with higher activity against Gram-positive bacteria.

Uniqueness: Cefotiam is unique due to its high stability against beta-lactamases produced by Gram-negative bacteria, making it particularly effective in treating infections caused by these organisms . Its broad-spectrum activity and favorable pharmacokinetic profile make it a valuable antibiotic in clinical practice .

Properties

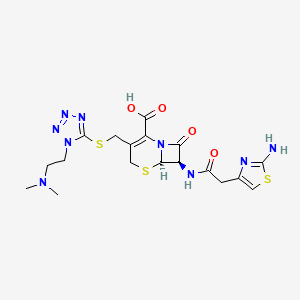

IUPAC Name |

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N9O4S3/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31)/t12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQDKDWGWDOFFU-IUODEOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N9O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022763 | |

| Record name | Cefotiam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefotiam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 1.29e+00 g/L | |

| Record name | Cefotiam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefotiam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The bactericidal activity of cefotiam results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). | |

| Record name | Cefotiam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

61622-34-2, 66309-69-1 | |

| Record name | Cefotiam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61622-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefotiam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061622342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefotiam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefotiam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R-trans)-7-[2-(2-aminothiazol-4-yl)acetamido]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)acetyl)amino)- 3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-trans)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFOTIAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91W6Z2N718 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefotiam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

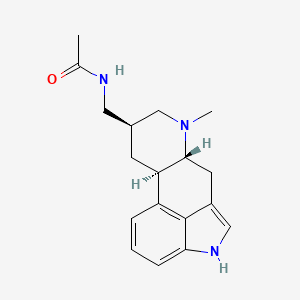

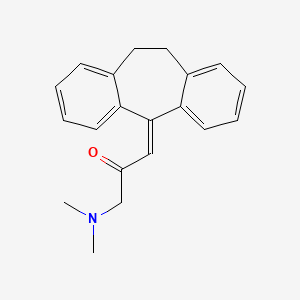

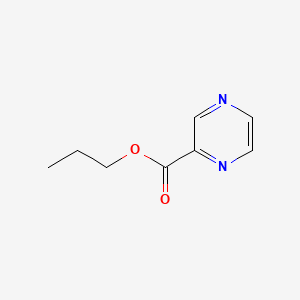

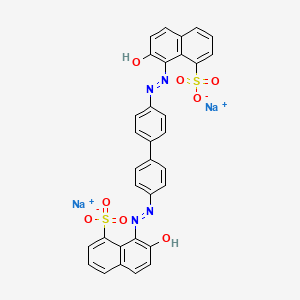

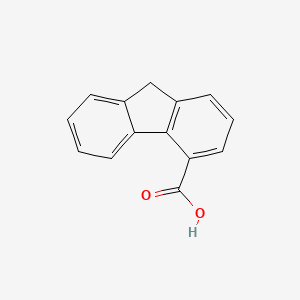

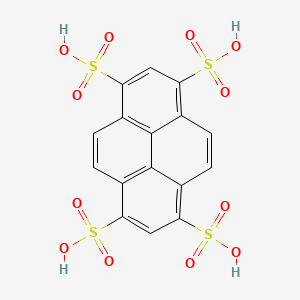

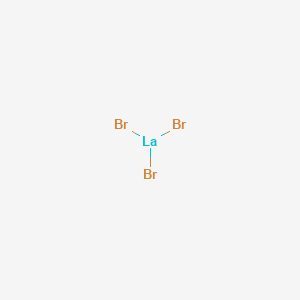

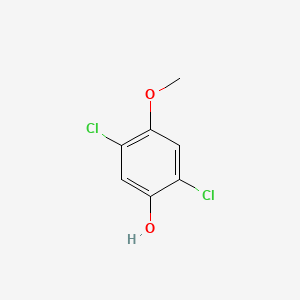

Feasible Synthetic Routes

Q1: How does Cefotiam exert its antibacterial effect?

A1: this compound, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) [, ]. This binding prevents the cross-linking of peptidoglycans, essential components of the bacterial cell wall, leading to cell lysis and death.

Q2: Which specific PBPs does this compound exhibit high affinity for?

A2: this compound shows a high affinity for PBP 1A, 1Bs, and 3 []. This strong binding, especially to PBP 3, contributes to its potent antibacterial activity, even at low concentrations.

Q3: Are there morphological changes observed in bacteria exposed to this compound?

A3: Yes, exposure to this compound can induce morphological changes in bacteria. At concentrations higher than the minimum inhibitory concentration (MIC), bacterial lysis is observed []. Notably, even at sub-MIC levels, this compound can cause filament formation in certain bacteria [, ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H20N6O7S2, and its molecular weight is 480.52 g/mol. Please refer to the provided research papers for detailed spectroscopic data.

Q5: Is this compound compatible with aminoglycosides for combined therapy?

A5: While this compound shows synergistic antibacterial activity with aminoglycosides in vitro [, ], caution is advised when combining these drugs. Aminoglycosides can accelerate this compound degradation, particularly at alkaline pH and high concentrations []. This interaction necessitates careful consideration of dosage and administration.

Q6: What is the impact of different pH levels on this compound stability?

A7: this compound degradation follows a pseudo-first-order reaction across a pH range of 2-12 []. The degradation rate peaks near its isoelectric point (pH 5.8) []. For optimal stability in aqueous solutions, a pH of 8.0 is recommended [].

Q7: How is this compound eliminated from the body?

A8: this compound is primarily eliminated via renal excretion, with an average urinary recovery of 53% within 24 hours []. The elimination half-life varies depending on the dose and administration route, ranging from 20 to 98 minutes after intravenous administration [, ].

Q8: Does this compound effectively penetrate body tissues and fluids?

A9: this compound demonstrates good penetration into various tissues and fluids, including bile [], prostatic tissue [], ascitic fluid [], and bronchial secretions []. These findings highlight its potential for treating infections in these specific sites.

Q9: Does the co-administration of Lidocaine affect this compound kinetics?

A10: Studies indicate that the concurrent intramuscular administration of Lidocaine does not significantly alter the pharmacokinetics of this compound [].

Q10: Which bacterial species is this compound most effective against?

A11: this compound demonstrates good efficacy against a broad spectrum of bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Haemophilus influenzae [, , ].

Q11: Are there bacterial species inherently resistant to this compound?

A12: this compound shows limited activity against Pseudomonas aeruginosa, Acinetobacter anitratum, Enterococcus faecalis, and methicillin-resistant Staphylococcus aureus (MRSA) [].

Q12: How do β-lactamases affect this compound activity?

A13: While this compound is generally stable against hydrolysis by many β-lactamases, certain chromosomal cephalosporinases, particularly those produced by Enterobacter and Klebsiella species, can significantly degrade it and reduce its effectiveness [].

Q13: How is this compound typically formulated for administration?

A13: this compound is available in various formulations, including powder for injection and oral preparations like this compound Hexetil. These formulations offer flexibility in administration routes depending on the clinical scenario.

Q14: What analytical methods are commonly employed for this compound analysis?

A18: Several analytical techniques are available for this compound analysis, including high-performance liquid chromatography (HPLC) [, , , ], UV spectrophotometry [, , ], and HPLC coupled with mass spectrometry (HPLC-MS/MS) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.